molecular formula C12H17NO B494687 N-(2-(Allyloxy)benzyl)ethanamine CAS No. 869942-52-9

N-(2-(Allyloxy)benzyl)ethanamine

Cat. No.: B494687
CAS No.: 869942-52-9
M. Wt: 191.27g/mol
InChI Key: LZCOKEQOUABIRT-UHFFFAOYSA-N
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Description

N-(2-(Allyloxy)benzyl)ethanamine is an organic compound with the molecular formula C12H17NO It is characterized by the presence of an allyloxy group attached to a benzyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Allyloxy)benzyl)ethanamine typically involves the reaction of 2-(allyloxy)benzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Allyloxy)benzyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

N-(2-(Allyloxy)benzyl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Allyloxy)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the ethanamine moiety can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Methoxy)benzyl)ethanamine
  • N-(2-(Ethoxy)benzyl)ethanamine
  • N-(2-(Propoxy)benzyl)ethanamine

Uniqueness

N-(2-(Allyloxy)benzyl)ethanamine is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group can undergo additional chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[(2-prop-2-enoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-9-14-12-8-6-5-7-11(12)10-13-4-2/h3,5-8,13H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCOKEQOUABIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475271
Record name AN-465/42245820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-52-9
Record name AN-465/42245820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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